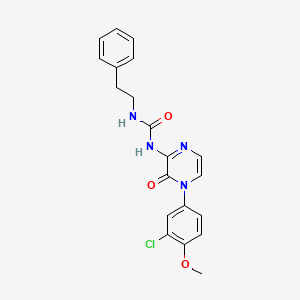
1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3-chloro-4-methoxyphenyl)- is a compound with the formula C9H9ClO2 and a molecular weight of 184.620 . It’s also known as 3-Chloro-4-methoxyacetophenone .
Molecular Structure Analysis
The molecular structure of Ethanone, 1-(3-chloro-4-methoxyphenyl)- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Pharmacological Applications
The compound 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-phenethylurea, due to its complex structure, participates in a variety of pharmacological applications. Research has demonstrated its potential in the field of antimicrobial and anticancer agents. Specifically, derivatives of pyrazoline and thiazolidin-4-one, which share structural similarities with the compound, have shown promising anticancer and HIV properties. These compounds have been evaluated for their antimicrobial activity, indicating a potential for the development of new therapeutic agents in these areas (Patel et al., 2013).
Chemical Synthesis and Reactivity
The versatility in chemical reactivity of this compound is highlighted by its use in the synthesis of various derivatives, including pyrazoles and oxadiazoles. Studies have focused on the transformation of related methoxycoumarins into pyrazoles with hydrazines, showcasing the compound's utility in generating biologically active molecules (Morita et al., 1999). Furthermore, derivatives such as 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles have been synthesized and evaluated for their antibacterial activity, highlighting the compound's role in developing new antimicrobial agents (Rai et al., 2009).
Optoelectronic and Charge Transport Properties
Exploration into the optoelectronic and charge transport properties of derivatives related to this compound has provided insights into their potential applications in organic light-emitting diodes (OLEDs). This includes investigations into Pechmann dyes derived from similar compounds, which exhibit promising features as efficient OLED materials due to their charge transfer behavior and molecular orbital properties (Wazzan & Irfan, 2019).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of compounds structurally related to this compound with biological targets. These studies aim to predict the biological activity of these compounds, contributing to the design of more effective pharmacological agents. The analysis involves exploring the molecular structure, spectroscopic data, and intramolecular charge transfers to predict interactions with specific proteins or enzymes (Viji et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-28-17-8-7-15(13-16(17)21)25-12-11-22-18(19(25)26)24-20(27)23-10-9-14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGNQADLSNEIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)NC(=O)NCCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

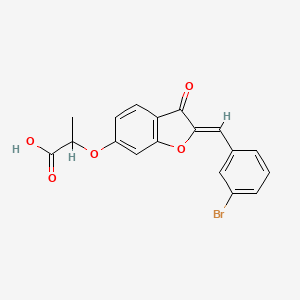
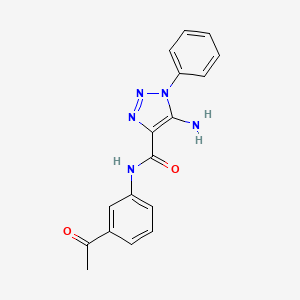
![4-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2836501.png)
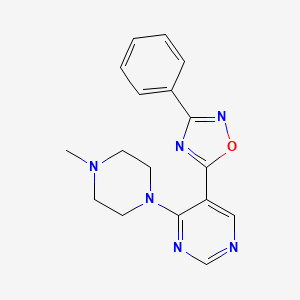
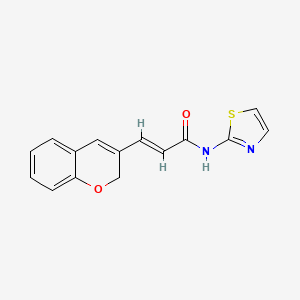
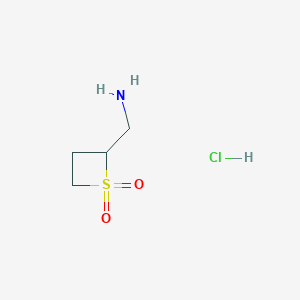
![Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B2836508.png)



![2-(3-chlorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2836517.png)

![[(2-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2836519.png)
